molecular formula C7H9Cl2N B1374266 3-(Chloromethyl)aniline hydrochloride CAS No. 145883-50-7

3-(Chloromethyl)aniline hydrochloride

Cat. No. B1374266
M. Wt: 178.06 g/mol
InChI Key: FXWJYDANJTXFIV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2N and a molecular weight of 178.06 . It is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)aniline hydrochloride consists of a benzene ring with an amine (-NH2) and a chloromethyl (-CH2Cl) group attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Application in Chemical Synthesis

  • Field : Chemical Synthesis
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a reagent or building block in the synthesis of more complex chemical compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
  • Results or Outcomes : The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of “3-(Chloromethyl)aniline hydrochloride” can enable the synthesis of a wide variety of chemical compounds .

Application in the Synthesis of Hyper Cross-linked Polymers (HCPs)

  • Field : Polymer Research
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” could potentially be used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials that have been intensively used in the past few years .
  • Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Application in Chloromethylation of Aromatic Compounds

  • Field : Organic Chemistry
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes : The chloromethylation of aromatic compounds results in the formation of chloromethyl derivatives in good to excellent yields .

Application in Adsorption Studies

  • Field : Environmental Science
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” could potentially be used in the synthesis of hyper cross-linked polymers (HCPs) for adsorption studies .
  • Methods of Application : The HCP material is synthesized and used in equilibrium adsorption studies of aniline .
  • Results or Outcomes : HCPs have efficient adsorption properties and are reusable . They can be used in various applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Application in the Synthesis of Dichloroxylene

  • Field : Organic Chemistry
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” can be used in the synthesis of dichloroxylene, a typical bischloromethyl monomer for a one-step synthetic process .
  • Methods of Application : The synthesis of dichloroxylene involves the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes : The chloromethylation of aromatic compounds results in the formation of dichloroxylene derivatives in good to excellent yields .

Application in the Adsorption of Aniline

  • Field : Environmental Science
  • Summary of Application : “3-(Chloromethyl)aniline hydrochloride” could potentially be used in the synthesis of hyper cross-linked polymers (HCPs) for adsorption studies .
  • Methods of Application : The HCP material is synthesized and used in equilibrium adsorption studies of aniline .
  • Results or Outcomes : The adsorption of aniline followed a pseudo-second-order model, and the adsorption isotherm was proved to fit the Langmuir adsorption model (R2 > 0.99). The maximum adsorption capacity of aniline could reach 769.23 mg/g at 20 °C .

properties

IUPAC Name

3-(chloromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWJYDANJTXFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)aniline hydrochloride

CAS RN

145883-50-7
Record name 3-(chloromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., 2.0 g (16.24 mmol) of 3-aminobenzyl alcohol were initially charged in 60 ml of dichloromethane. 5.8 g (48.72 mmol) of thionyl chloride were added dropwise, and the reaction solution was stirred at RT overnight. The reaction solution was evaporated.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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